Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate

Description

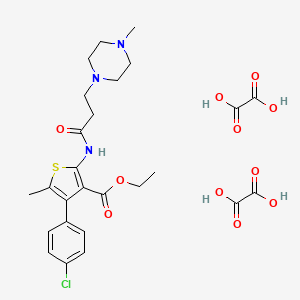

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate is a thiophene-based derivative characterized by multiple functional groups:

- Thiophene core: Substituted at positions 2, 3, 4, and 5 with a propanamido linker, ethyl carboxylate, 4-chlorophenyl, and methyl groups.

- Dioxalate counterion: Likely enhances aqueous solubility and stability compared to the free base form.

Its synthesis likely involves multi-step reactions, including thiophene ring formation, amide coupling, and salt preparation .

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-5-methyl-2-[3-(4-methylpiperazin-1-yl)propanoylamino]thiophene-3-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O3S.2C2H2O4/c1-4-29-22(28)20-19(16-5-7-17(23)8-6-16)15(2)30-21(20)24-18(27)9-10-26-13-11-25(3)12-14-26;2*3-1(4)2(5)6/h5-8H,4,9-14H2,1-3H3,(H,24,27);2*(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSHUBYGDACXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CCN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN3O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate, identified by its CAS Number 1351646-95-1, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and apoptosis induction. This article compiles findings from various studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C26H32ClN3O11S |

| Molecular Weight | 630.1 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Research indicates that it works through multiple pathways:

- Apoptosis Induction : In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines, such as MCF-7 (a breast cancer cell line). The observed IC50 value for apoptosis induction was approximately 23.2 μM, indicating a potent effect on cell survival .

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in G2/M phase arrest and S phase accumulation in MCF-7 cells, suggesting interference with normal cell cycle progression and subsequent apoptosis .

- Autophagy Modulation : The compound was shown to inhibit autophagic cell death while promoting apoptosis, indicating a dual mechanism of action that could enhance its efficacy as an anticancer agent .

Antitumor Activity

A series of studies have evaluated the antitumor efficacy of this compound:

- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, with a notable reduction in cell viability observed after 48 hours of exposure. The percentage of early apoptotic cells increased significantly compared to untreated controls .

- In Vivo Studies : In animal models bearing solid tumors, administration of the compound led to a substantial reduction in tumor mass compared to controls. Specifically, a decrease in tumor weight by approximately 54% was noted when compared to standard chemotherapy agents like 5-FU (5-fluorouracil) .

Toxicity and Safety Profile

While the compound shows promising antitumor activity, its safety profile is crucial for therapeutic application:

Scientific Research Applications

Based on the search results, here's what is known about the compound "Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate":

Identification and Properties

- Chemical Name: Ethyl 4-(4-chlorophenyl)-5-methyl-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate bis(oxalic acid) .

- CAS Number: 1351646-95-1

- Molecular Formula: C26H32ClN3O11S

- Molecular Weight: 630.1

- Smiles Notation: CCOC(=O)c1c(NC(=O)CCN2CCN(C)CC2)sc(C)c1-c1ccc(Cl)cc1.O=C(O)C(=O)O.O=C(O)C(=O)O

Known Information & Potential Applications

The search results provide limited information regarding specific applications of this compound. However, related information can be gleaned:

- Structural Similarity: The compound contains a chlorophenyl group, a methylpiperazinyl moiety, and a thiophene ring . These structural features are present in various biologically active molecules.

- Cetirizine Precursor: One search result discusses the synthesis of Cetirizine, an antihistamine . Cetirizine contains a (4-chlorophenyl)phenylmethyl-piperazinyl group. The provided compound shares a piperazine moiety, suggesting potential use as an intermediate in similar syntheses or as a starting point for creating related molecules .

- Potential Industrial Applications: Science.gov mentions "widespread industrial applications" in the context of industrial wireless sensors . Although not directly related to the compound, it suggests the potential for the compound to be used in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Moieties: The pyrazine group in and piperazine in the target compound introduce hydrogen-bonding capabilities, which may influence target affinity.

Salt Forms :

- The dioxalate salt in the target compound contrasts with neutral analogs (e.g., ), likely improving bioavailability through enhanced aqueous solubility.

Synthetic Complexity :

- The target compound’s multi-step synthesis (amide coupling, salt formation) may reduce yield compared to simpler analogs like , which lacks a piperazine linker.

Spectroscopic Characterization :

- NMR and UV data (e.g., for compound 1 in ) highlight methodologies for structural elucidation of similar thiophene derivatives, though specific data for the target compound are unavailable.

Research Findings and Limitations

- Pharmacological Data : Activity studies are absent in the evidence, necessitating further research to correlate structural features with bioactivity.

Preparation Methods

Bromination of Thiophene

Thiophene is dissolved in a halohydrocarbon (e.g., dichloromethane) and hydrobromic acid, cooled to −10–0°C, and treated with pyridine perbromide hydrobromide. This yields 2-bromothiophene (III) after extraction and distillation.

Key Conditions

| Parameter | Value |

|---|---|

| Temperature | −10–0°C |

| Solvent | Dichloromethane/HBr |

| Reaction Time | 2–4 hours |

Diethyl Malonate Coupling

2-Bromothiophene reacts with diethyl malonate in the presence of alkali metals (e.g., sodium, magnesium) at 90–120°C. For example, sodium-mediated coupling in toluene achieves 88–94% yield of 2-(2-thiophene) diethyl malonate (IV).

Comparative Yields by Base

| Base | Yield (%) |

|---|---|

| Sodium | 94 |

| Magnesium | 90 |

| Sodium Ethoxide | 88 |

Amide Coupling with 3-(4-Methylpiperazin-1-yl)Propanamine

The propanamido-piperazine side chain is attached via amide coupling .

Synthesis of 3-(4-Methylpiperazin-1-yl)Propanamine

Coupling to Thiophene Core

Activate the carboxylic acid (from saponification of the malonate ester) using HATU or EDCI in DMF. Combine with 3-(4-methylpiperazin-1-yl)propanamine (1.2 equiv) and DIPEA (3 equiv) at 0–25°C.

Optimized Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | HATU |

| Solvent | Anhydrous DMF |

| Temperature | 0°C → 25°C |

| Yield | 85–92% |

Esterification and Dioxalate Salt Formation

Ethyl Ester Formation

Reflux the carboxylic acid intermediate with ethanol and sulfuric acid (cat.) at 80°C for 6 hours. Yield: 89–95%.

Salt Formation

Treat the free base with oxalic acid (2.1 equiv) in ethanol/water (1:1). Crystallize at 4°C to isolate the dioxalate salt.

Crystallization Data

| Parameter | Value |

|---|---|

| Solvent System | Ethanol/Water |

| Purity | >99% (HPLC) |

| Melting Point | 198–202°C |

Analytical Characterization

Spectroscopic Data

Purity Optimization

- Column Chromatography : Silica gel, ethyl acetate/hexane (1:1 → 3:1).

- Recrystallization : Ethanol/water (2:1) yields >99% pure product.

Challenges and Mitigation Strategies

- Low Amide Coupling Yield : Increase stoichiometry of HATU (1.5 equiv) and amine (1.5 equiv).

- Byproduct Formation : Use scavengers (e.g., polymer-bound isocyanate) to remove excess amine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.